Cas no 1214386-09-0 (2'-Nitro-6'-(trifluoromethyl)acetanilide)

2'-Nitro-6'-(trifluoromethyl)acetanilide Chemical and Physical Properties
Names and Identifiers
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- 2'-nitro-6'-(trifluoromethyl)acetanilide
- 2'-Nitro-6'-(trifluoromethyl)acetanilide
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- Inchi: 1S/C9H7F3N2O3/c1-5(15)13-8-6(9(10,11)12)3-2-4-7(8)14(16)17/h2-4H,1H3,(H,13,15)
- InChI Key: NDQGBKYXDYOHGX-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C=1NC(C)=O)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 314
- XLogP3: 1.1
- Topological Polar Surface Area: 74.9
2'-Nitro-6'-(trifluoromethyl)acetanilide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013006389-1g |
2'-Nitro-6'-(trifluoromethyl)acetanilide |
1214386-09-0 | 97% | 1g |
$1475.10 | 2023-09-04 | |
Alichem | A013006389-250mg |
2'-Nitro-6'-(trifluoromethyl)acetanilide |
1214386-09-0 | 97% | 250mg |
$475.20 | 2023-09-04 | |
Alichem | A013006389-500mg |
2'-Nitro-6'-(trifluoromethyl)acetanilide |
1214386-09-0 | 97% | 500mg |
$831.30 | 2023-09-04 |
2'-Nitro-6'-(trifluoromethyl)acetanilide Related Literature
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
Additional information on 2'-Nitro-6'-(trifluoromethyl)acetanilide
Introduction to 2'-Nitro-6'-(trifluoromethyl)acetanilide (CAS No. 1214386-09-0) in Modern Chemical Research
2'-Nitro-6'-(trifluoromethyl)acetanilide, identified by the Chemical Abstracts Service Number (CAS No.) 1214386-09-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitroaromatic derivatives, characterized by the presence of a nitro group and a trifluoromethyl substituent on an aromatic ring, which imparts unique chemical and biological properties. The structural features of this molecule make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The nitro group in 2'-Nitro-6'-(trifluoromethyl)acetanilide plays a crucial role in its reactivity and functionality. Nitroaromatic compounds are well-known for their ability to participate in various chemical transformations, including reduction to amines or nucleophilic substitution reactions. These reactions are fundamental in medicinal chemistry, where they serve as key steps in synthesizing complex drug molecules. The electron-withdrawing nature of the nitro group also influences the electronic properties of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. This characteristic is particularly useful in constructing more elaborate molecular architectures.
The trifluoromethyl group attached to the aromatic ring in 2'-Nitro-6'-(trifluoromethyl)acetanilide further enhances its potential as a pharmacophore. Trifluoromethyl groups are frequently incorporated into drug candidates due to their ability to improve metabolic stability, lipophilicity, and binding affinity to biological targets. In recent years, there has been a surge in research focused on trifluoromethyl-containing compounds, as they have been shown to exhibit enhanced pharmacological activity across a wide range of therapeutic areas. For instance, drugs featuring trifluoromethyl groups have demonstrated efficacy in treating inflammation, cancer, and infectious diseases.
In the context of pharmaceutical development, 2'-Nitro-6'-(trifluoromethyl)acetanilide serves as a versatile building block for constructing more complex molecules. Its structural motif can be modified through various synthetic strategies to generate derivatives with tailored biological activities. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. Additionally, its nitro and trifluoromethyl functionalities allow for further functionalization via cross-coupling reactions, enabling the creation of heterocyclic scaffolds that are prevalent in modern drug design.
Recent advancements in computational chemistry have also highlighted the importance of 2'-Nitro-6'-(trifluoromethyl)acetanilide as a key intermediate. Molecular modeling studies have demonstrated that derivatives of this compound can interact with biological targets through specific hydrogen bonding networks and hydrophobic interactions. These insights have guided the optimization of lead compounds toward improved pharmacokinetic profiles and reduced side effects. The integration of machine learning algorithms has further accelerated the discovery process by predicting potential bioactivities based on structural features alone.
The agrochemical sector has also benefited from the utility of 2'-Nitro-6'-(trifluoromethyl)acetanilide. Its derivatives have been explored as intermediates in synthesizing novel pesticides with enhanced efficacy against resistant pests while maintaining environmental safety. The trifluoromethyl group contributes to increased lipophilicity, improving the compound's absorption and translocation within plant tissues. Furthermore, the nitro group can be converted into other functional groups that enhance binding affinity to pest enzymes, leading to more effective pest control solutions.
From a synthetic chemistry perspective, 2'-Nitro-6'-(trifluoromethyl)acetanilide exemplifies the importance of strategic functionalization in developing high-value intermediates. The combination of nitro and trifluoromethyl groups provides multiple points for chemical manipulation, allowing chemists to explore diverse synthetic pathways. Techniques such as metal-catalyzed coupling reactions, directed ortho-metalation (DoM), and photochemical activation have been employed to introduce additional substituents or modify existing ones with precision. These advances underscore the compound's role as a cornerstone in modern synthetic methodologies.
The future prospects for 2'-Nitro-6'-(trifluoromethyl)acetanilide are promising, given its broad applicability across multiple domains of chemical research. As drug discovery efforts continue to evolve toward more sustainable and efficient methods, this compound is likely to remain a critical tool for medicinal chemists and agrochemical researchers alike. Its unique structural features offer unparalleled flexibility for designing molecules with optimized properties for therapeutic or agricultural use.
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